Naphthazarin

Antibacterial Phytopathology Agricultural antimicrobial

Naphthazarin (5,8-dihydroxy-1,4-naphthoquinone, DHNQ) is the essential 1,4-naphthoquinone for targeted pathway research. It is the ONLY monomeric analog with demonstrated inhibition of IgE/antigen-induced basophil degranulation (30.8% at 0.1 µM), while menadione, juglone, and plumbagin show no activity. For agricultural antimicrobial research, naphthazarin exhibits an MIC of 10 µg/mL against Erwinia carotovora—5-fold more potent than juglone and 10-fold more potent than menadione—and prevents soft rot on potato tubers at 2 mg/mL. In lymphoblastic leukemia models, it achieves an ED50 of 0.05 µg/mL against L1210 cells. This compound also serves as a strategic scaffold for metal-free organic lithium battery electrodes, with a theoretical capacity of 531–550 mAh/g. For in vivo studies, note dose-limiting toxicity above 2 mg/kg in murine models. Specify your application for tailored bulk procurement.

Molecular Formula C10H6O4
Molecular Weight 190.15 g/mol
CAS No. 475-38-7
Cat. No. B181067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaphthazarin
CAS475-38-7
Synonyms5,8-dihydroxy-1,4-naphthoquinone
5,8-dioxy-1,4-naphthoquinone
naphthazarin
Molecular FormulaC10H6O4
Molecular Weight190.15 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=O)C=CC(=O)C2=C1O)O
InChIInChI=1S/C10H6O4/c11-5-1-2-6(12)10-8(14)4-3-7(13)9(5)10/h1-4,11-12H
InChIKeyRQNVIKXOOKXAJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Naphthazarin (CAS 475-38-7) Technical Procurement Guide: Core Properties and Baseline Specifications


Naphthazarin (5,8-dihydroxy-1,4-naphthoquinone, DHNQ) is a naturally occurring 1,4-naphthoquinone derivative with the molecular formula C10H6O4 and molecular weight of 190.15 g/mol [1]. This compound appears as a dark purple to brown-black crystalline powder with a melting point of 220–230 °C and crystallizes as deep red needles from 1,4-dioxane . Naphthazarin is characterized by two hydroxyl groups at the 5- and 8-positions of the naphthoquinone core, which confer distinct redox properties and biological activities compared to other members of the 1,4-naphthoquinone class [2]. The compound is isolated from various plant families including Boraginaceae, Droseraceae, and Nepenthaceae, and has demonstrated pharmacological activities spanning anticancer, anti-inflammatory, antibacterial, and neuroprotective applications .

Why Naphthazarin Cannot Be Substituted by Juglone, Menadione, or Plumbagin: Key Functional Differentiators


Despite belonging to the same 1,4-naphthoquinone class, naphthazarin exhibits quantifiable functional divergence from its closest structural analogs—including juglone (5-hydroxy), menadione (2-methyl), and plumbagin (2-methyl-5-hydroxy)—that precludes simple interchange in research and industrial applications. The presence of two peri-positioned hydroxyl groups at the 5- and 8-positions of the naphthazarin core fundamentally alters its redox potential, electrophilicity, and molecular recognition profile compared to mono-hydroxylated or alkyl-substituted analogs [1]. This structural distinction translates into divergent biological potency: naphthazarin demonstrates a 100-fold lower effective concentration for basophil degranulation inhibition relative to diospyrin, while menadione lacks this activity entirely [2]. In antibacterial applications, naphthazarin exhibits 5-fold greater potency than juglone against Erwinia carotovora, with distinct redox-mediated bactericidal mechanisms not shared by other class members [3]. These differences underscore that class-level assumptions of functional equivalence are scientifically invalid—selection of the specific analog must be driven by application-specific quantitative evidence rather than structural similarity alone.

Naphthazarin Procurement Evidence: Head-to-Head Quantitative Differentiation from Structural Analogs


Antibacterial Potency: Naphthazarin MIC = 10 µg/mL vs. Juglone MIC = 50 µg/mL Against Phytopathogen E. carotovora

In a direct head-to-head comparison of five naphthoquinones against Erwinia carotovora, a phytopathogenic bacterium responsible for soft rot disease, naphthazarin (NTZ) demonstrated the most potent antibacterial activity with a minimal inhibitory concentration (MIC) of 10 µg/mL and a bactericidal effect at this same concentration [1]. In contrast, the closest structural analog juglone exhibited significantly weaker activity with an MIC of 50 µg/mL, while menadione showed an MIC of 100 µg/mL [1]. The 5-fold potency advantage of naphthazarin over juglone is attributed to its dual hydroxylation pattern that facilitates redox cycling and reactive oxygen species generation [1].

Antibacterial Phytopathology Agricultural antimicrobial

Cytotoxic Potency: Naphthazarin ED50 = 0.05 µg/mL vs. Acetylshikonine ED50 = 0.10 µg/mL Against L1210 Leukemia Cells

A comparative cytotoxicity study evaluated naphthazarin, hydronaphthazarin, and acetylshikonine against L1210 murine lymphoblastic leukemia cells. Naphthazarin and hydronaphthazarin demonstrated equally potent cytotoxic activities with ED50 values of 0.05 µg/mL, which is 2-fold more potent than acetylshikonine (ED50 = 0.10 µg/mL) isolated from Lithospermum erythrorhizon [1]. However, the study also revealed a critical toxicity differential: naphthazarin exhibited severe toxicity in ICR mice bearing S-180 tumors at 5 mg/kg (T/C = 23%), while no significant toxicity was observed at 1–2 mg/kg doses [1].

Anticancer Cytotoxicity L1210 leukemia

Anti-Allergic Specificity: Naphthazarin Inhibits IgE-Mediated Basophil Degranulation at 0.1 µM; Menadione and Juglone Show No Activity

In a systematic evaluation of monomeric (juglone, menadione, naphthazarin, plumbagin) and dimeric naphthoquinones, naphthazarin at 0.1 µM was the only monomeric compound capable of significantly reducing IgE/antigen-induced basophil degranulation, decreasing β-hexosaminidase release by 30.8±3.3% (P<0.05) [1]. In striking contrast, menadione, juglone, and plumbagin showed no statistically significant inhibition in this assay at any tested concentration [1]. Notably, naphthazarin was ineffective against calcium ionophore A23187-induced degranulation, while the dimeric analog diospyrin required a 100-fold higher concentration (10 µM) to achieve comparable inhibition in the A23187-stimulated pathway [1].

Anti-allergic Immunomodulation Basophil degranulation

Energy Storage Capacity: Naphthazarin Theoretical Capacity = 531 mAh/g vs. Conventional Inorganic Cathodes (~140–170 mAh/g)

The naphthazarin skeleton undergoes a four-electron transfer redox reaction, yielding a theoretical specific capacity of up to 550 mAh/g—approximately 3–4 times higher than conventional inorganic cathode materials such as LiCoO2 (~140 mAh/g) and LiFePO4 (~170 mAh/g) [1]. In practical electrode testing using the lithium salt of naphthazarin (compound 1) in a coin-type half-cell with metallic lithium counter electrode and tetraglyme/LiTFSA electrolyte, the actual discharge capacity achieved was 259 mAh/g, representing approximately 50% utilization of the theoretical value [1]. Chlorinated naphthazarin derivatives (1-Cl2, 1-Cl4) demonstrated improved utilization ratios of 88% and 87% respectively, with actual capacities of 349 and 274 mAh/g [1].

Organic battery Lithium-ion battery Electrode material

Radical Scavenging SAR: Naphthazarin Core with 2–3 Hydroxyl Groups Produces IC50 < 16 µM; Mono-Hydroxylated Analogs Show Significantly Lower Activity

Structure-activity relationship analysis of sea urchin naphthazarin pigments revealed that antioxidant activity is critically dependent on hydroxyl group count and positioning on the naphthazarin core [1]. Compounds bearing 2 or 3 hydroxyl groups on the naphthazarin (5,8-dihydroxy-1,4-naphthoquinone) scaffold demonstrated the highest activity in both DPPH and ABTS radical scavenging assays. Echinochrome A (6), a hydroxylated naphthazarin derivative, exhibited an IC50 of 7.0 µM—superior to the standard antioxidant Trolox (IC50 = 16.0 µM)—with a Trolox equivalent (TE) value of 3.41 mM [1]. In contrast, compounds with only one or zero hydroxyl groups on the naphthazarin core displayed activities significantly lower than Trolox in both assay systems [1].

Antioxidant Free radical scavenging Structure-activity relationship

High-Value Research and Industrial Applications for Naphthazarin (CAS 475-38-7) Based on Quantitative Evidence


Agricultural Antimicrobial Development Targeting Soft Rot Pathogens

Based on direct evidence that naphthazarin exhibits an MIC of 10 µg/mL against Erwinia carotovora—5-fold more potent than juglone (50 µg/mL) and 10-fold more potent than menadione (100 µg/mL)—this compound is strategically positioned for agricultural antimicrobial formulation research [1]. The bactericidal effect at 10 µg/mL, coupled with demonstrated efficacy in preventing soft rot development on potato tubers at 2 mg/mL, supports its prioritization over other naphthoquinones for phytopathogen control studies [1]. Researchers should note that the redox-mediated mechanism of action may confer advantages against resistant bacterial strains.

Immunomodulatory Research on IgE-Mediated Allergic Responses

Naphthazarin is the only monomeric 1,4-naphthoquinone with demonstrated inhibition of IgE/antigen-induced basophil degranulation (30.8±3.3% reduction at 0.1 µM), while structural analogs including menadione, juglone, and plumbagin show no activity in this pathway [2]. This unique functional profile makes naphthazarin the essential starting material for research into mast cell/basophil-mediated allergic disorders. The mechanistic distinction—naphthazarin acts upstream of calcium mobilization while dimeric analogs act downstream—provides a specific tool for pathway dissection studies [2].

In Vitro Anticancer Screening with L1210 Leukemia Models

For researchers conducting in vitro cytotoxicity screening against lymphoblastic leukemia models, naphthazarin provides a validated reference compound with an ED50 of 0.05 µg/mL against L1210 cells—2-fold more potent than the natural product acetylshikonine (ED50 = 0.10 µg/mL) [3]. However, procurement for in vivo studies requires careful dose consideration, as naphthazarin exhibits severe toxicity in ICR mice at 5 mg/kg (T/C = 23%) while remaining tolerable at 1–2 mg/kg, underscoring its utility as a tool compound for studying dose-limiting toxicity in naphthoquinone-based anticancer agents [3].

Organic Electrode Material Development for High-Capacity Lithium Batteries

The naphthazarin skeleton supports a four-electron transfer redox reaction with a theoretical capacity of 531–550 mAh/g—approximately 3–4 times higher than conventional LiCoO2 cathodes (~140 mAh/g) [4]. This high-capacity scaffold, combined with the tunable electrochemical properties demonstrated through chloro-substitution (1-Cl2 achieving 349 mAh/g actual capacity with 88% utilization), positions naphthazarin as a strategic core structure for developing metal-free, sustainable organic positive electrodes for next-generation lithium battery research [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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